molecular formula C15H11NO3S B2982749 1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde CAS No. 80360-20-9

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde

Cat. No.: B2982749
CAS No.: 80360-20-9
M. Wt: 285.32
InChI Key: ZLARITBCJILRBL-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a phenylsulfonyl group attached to the nitrogen atom of the indole ring and an aldehyde group at the 3-position of the indole ring. This unique structure imparts specific chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde typically involves the introduction of the phenylsulfonyl group followed by the formation of the aldehyde group at the 3-position of the indole ring. One common method involves the reaction of indole with phenylsulfonyl chloride in the presence of a base to form 1-(phenylsulfonyl)indole. This intermediate is then subjected to Vilsmeier-Haack reaction conditions using DMF and POCl3 to introduce the aldehyde group at the 3-position, yielding this compound .

Chemical Reactions Analysis

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The phenylsulfonyl group can enhance the compound’s binding affinity to certain enzymes and receptors, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-(Phenylsulfonyl)-1h-indole-3-carbaldehyde can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its combination of the phenylsulfonyl and aldehyde functional groups, which confer specific chemical reactivity and biological activity.

Biological Activity

1-(Phenylsulfonyl)-1H-indole-3-carbaldehyde is an indole derivative notable for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antibacterial, and antifungal properties. The following sections detail the synthesis, biological evaluation, and specific case studies highlighting its activity.

Chemical Structure and Properties

The molecular formula of this compound is C15H11NO3S. Its structure features a phenylsulfonyl group attached to an indole ring with a carbaldehyde functional group, which enhances its reactivity and biological activity. The compound's geometric parameters indicate a stable configuration conducive to interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of indole with benzenesulfonyl chloride under basic conditions, followed by formylation at the 2-position using lithium diisopropylamide and dimethylformamide. This method yields the compound efficiently while maintaining high purity levels suitable for biological evaluation .

Anticancer Activity

This compound has shown significant anticancer potential. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action
HeLa8.55 ± 0.35Induction of apoptosis
MCF-714.31 ± 0.90Inhibition of cell proliferation
A5497.01 ± 0.60Cell cycle arrest at G2/M phase

These results indicate that the compound can effectively inhibit cancer cell growth through multiple mechanisms, including apoptosis and cell cycle disruption .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. It has been evaluated against various bacterial and fungal strains, showing effective inhibition at low concentrations. The following table presents the antimicrobial efficacy:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Mechanism Exploration

A study focused on the mechanism of action of this compound in HeLa cells revealed that the compound induces apoptosis through the activation of caspase pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming apoptotic cell death.

Case Study 2: Synergistic Effects with Other Agents

Research has shown that combining this indole derivative with standard chemotherapeutic agents enhances its efficacy against resistant cancer cell lines. For instance, in combination with doxorubicin, the IC50 value was significantly reduced, indicating a synergistic effect that warrants further investigation.

Properties

IUPAC Name

1-(benzenesulfonyl)indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S/c17-11-12-10-16(15-9-5-4-8-14(12)15)20(18,19)13-6-2-1-3-7-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLARITBCJILRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80360-20-9
Record name 1-(Phenylsulfonyl)-3-indolecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of indole 3-carboxaldehyde (8y) (100 mmol) in ethanol (500 mL) at RT was added potassium hydroxide (1.1 equiv). The mixture was stirred until total solubilization. The ethanol was completely removed in vacuum and the residual was dissolved in acetone (250 mL) followed by adding benzenesulfonyl chloride (1.1 equiv, 110 mmol). The reaction mixture was stirred for half hour. The precipitate was filtered off and the filtrate was concentrated and recrystallized from methanol to give a white solid. Yield: 33%. 1H NMR (500 MHz, CDCl3) δ 10.17 (s, 1H), 8.25-8.39 (m, 2H), 7.97-8.09 (m, 3H), 7.69 (t, J=7.33 Hz, 1H), 7.59 (t, J=7.5 Hz, 2H), 7.39-7.54 (m, 2H). MS (ESI) calcd for C15H11NO3S 285.1. found 286.0 [M+H]+.
Quantity
100 mmol
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0 (± 1) mol
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500 mL
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110 mmol
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[Compound]
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C15H11NO3S
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Synthesis routes and methods II

Procedure details

A stirred solution of 1H-indole-3-carboxaldehyde (1 g, 6.89 mmol), in DMF (25 mL) was treated with sodium hydride (0.357 g, 60% in mineral oil, 8.95 mmol) under nitrogen at room temperature, stirred for 30 minutes, treated with benzene sulfonyl chloride (1.09 mL, 8.25 mmol), stirred at room temperature for 3-5 hrs. After the completion of reaction (T. L. C.), the reaction mixture was quenched with 25 mL ice-cold water and diluted with 25 mL ethyl acetate. The organic phase was separated, washed sequentially with water and brine, dried over anhydrous MgSO4 and concentrated in vacuo. The resultant residue was purified by flash chromatography (silica gel, EtOAc/Hexane, 2/8) to afford the title compound as an off-white foam, which was latter identified by IR, NMR and mass spectral data.
Quantity
1 g
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reactant
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0.357 g
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reactant
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25 mL
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solvent
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1.09 mL
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